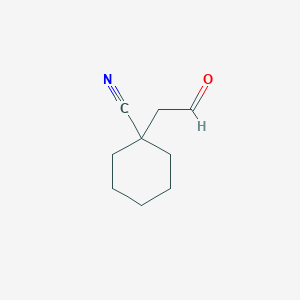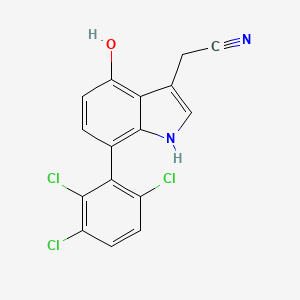
4-Hydroxy-7-(2,3,6-trichlorophenyl)indole-3-acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-7-(2,3,6-trichlorophenyl)indole-3-acetonitrile is a synthetic organic compound belonging to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals This particular compound is characterized by its unique structure, which includes a hydroxy group, a trichlorophenyl group, and an acetonitrile group attached to the indole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-7-(2,3,6-trichlorophenyl)indole-3-acetonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the hydroxy and trichlorophenyl groups. The acetonitrile group is then added in the final steps.
Indole Core Formation: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of Hydroxy and Trichlorophenyl Groups: The hydroxy group can be introduced via electrophilic substitution reactions, while the trichlorophenyl group can be added through a halogenation reaction using reagents like chlorine or trichlorophenol.
Acetonitrile Group Addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency .
化学反応の分析
Types of Reactions
4-Hydroxy-7-(2,3,6-trichlorophenyl)indole-3-acetonitrile undergoes various chemical reactions, including:
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The trichlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation with palladium on carbon.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions or with the aid of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted indole derivatives with various functional groups replacing the chlorine atoms.
科学的研究の応用
4-Hydroxy-7-(2,3,6-trichlorophenyl)indole-3-acetonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-Hydroxy-7-(2,3,6-trichlorophenyl)indole-3-acetonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
4-Hydroxyindole-3-acetonitrile: Lacks the trichlorophenyl group, resulting in different chemical properties and biological activities.
7-(2,3,6-Trichlorophenyl)indole-3-acetonitrile:
Uniqueness
4-Hydroxy-7-(2,3,6-trichlorophenyl)indole-3-acetonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C16H9Cl3N2O |
|---|---|
分子量 |
351.6 g/mol |
IUPAC名 |
2-[4-hydroxy-7-(2,3,6-trichlorophenyl)-1H-indol-3-yl]acetonitrile |
InChI |
InChI=1S/C16H9Cl3N2O/c17-10-2-3-11(18)15(19)14(10)9-1-4-12(22)13-8(5-6-20)7-21-16(9)13/h1-4,7,21-22H,5H2 |
InChIキー |
MSIPSADMGVXJDF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=CNC2=C1C3=C(C=CC(=C3Cl)Cl)Cl)CC#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


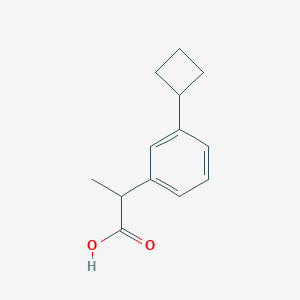
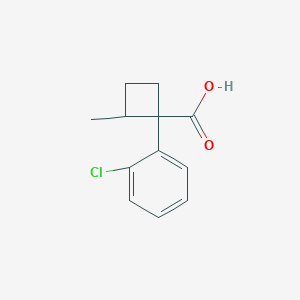
![3-[(3-Chlorothiophen-2-yl)methoxy]azetidine](/img/structure/B13078648.png)
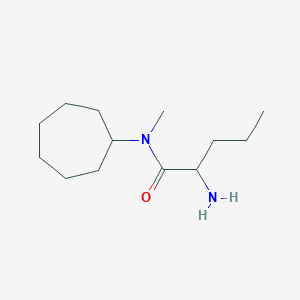
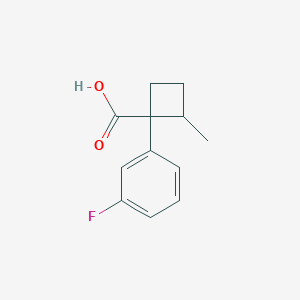
![Methyl 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carboxylate](/img/structure/B13078658.png)
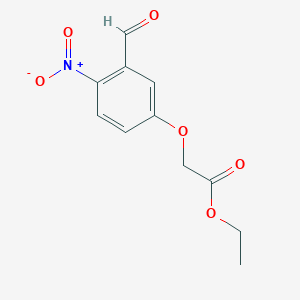
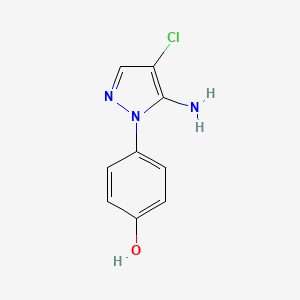
![5-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B13078677.png)
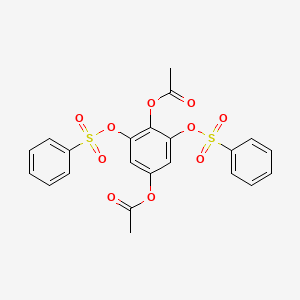
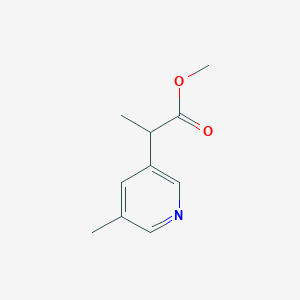
![4-chloro-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13078690.png)
![1-Thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B13078695.png)
